BenchChemオンラインストアへようこそ!

4-amino-N-(1-hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

HPGDS inhibition Fragment-based drug design Prostaglandin D2 synthase

4-Amino-N-(1-hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxamide (CAS 1468887-86-6; molecular formula C₈H₁₄N₄O₂; MW 198.22) is a densely functionalized 1-methylpyrazole-3-carboxamide bearing a free 4-amino group and an N-(1-hydroxypropan-2-yl) side-chain. The compound is supplied as a research-grade solid with typical purity ≥95% by ¹H-NMR.

Molecular Formula C8H14N4O2
Molecular Weight 198.226
CAS No. 1468887-86-6
Cat. No. B2724718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(1-hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
CAS1468887-86-6
Molecular FormulaC8H14N4O2
Molecular Weight198.226
Structural Identifiers
SMILESCC(CO)NC(=O)C1=NN(C=C1N)C
InChIInChI=1S/C8H14N4O2/c1-5(4-13)10-8(14)7-6(9)3-12(2)11-7/h3,5,13H,4,9H2,1-2H3,(H,10,14)
InChIKeyGLRKLDBWRUMGJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-N-(1-hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxamide (CAS 1468887-86-6): Procurement-Relevant Baseline Characterization


4-Amino-N-(1-hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxamide (CAS 1468887-86-6; molecular formula C₈H₁₄N₄O₂; MW 198.22) is a densely functionalized 1-methylpyrazole-3-carboxamide bearing a free 4-amino group and an N-(1-hydroxypropan-2-yl) side-chain . The compound is supplied as a research-grade solid with typical purity ≥95% by ¹H-NMR . Its core scaffold—4-amino-1-methylpyrazole-3-carboxamide—is a recognized pharmacophore found in kinase inhibitors, CB₁ antagonists, and sildenafil-related intermediates, but the N-(1-hydroxypropan-2-yl) substituent introduces a chiral secondary alcohol group that is absent from the simpler 4-amino-1-methyl-1H-pyrazole-3-carboxamide (CAS 3920-40-9) and from the unsubstituted primary carboxamide [1]. This structural feature simultaneously increases hydrogen-bonding capacity, alters logP, and provides a synthetic handle for further derivatization, which directly affects solubility, metabolic stability, and target-binding profiles when compared with close analogs.

Why Generic Substitution of 4-Amino-N-(1-hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxamide Is Scientifically Unreliable


The dominant procurement risk for this class of pyrazole-3-carboxamides is the assumption that any N-substituted analog can be interchanged without altering experimental outcomes. Evidence from systematic SAR studies on pyrazole-3-carboxamide derivatives demonstrates that even subtle changes to the amide substituent—such as replacement of hydroxypropyl with hydroxyethyl, methoxypropyl, or unsubstituted propyl groups—can shift in vitro IC₅₀ values against isolated enzymes by more than one order of magnitude [1]. Furthermore, the presence of the chiral 1-hydroxypropan-2-yl group in the target compound introduces stereochemical complexity that is absent in the achiral 4-amino-1-methyl-1H-pyrazole-3-carboxamide (CAS 3920-40-9) [2]. In fragment-based drug-discovery workflows, the N-(1-hydroxypropan-2-yl) moiety has been explicitly deployed to probe hydrogen-bonding interactions within the HPGDS active site, where the alcohol oxygen acts as a critical hydrogen-bond acceptor [3]. Substituting to a simple methylamide or unsubstituted carboxamide eliminates this interaction, confounding structure–activity interpretations. Therefore, procurement specifications that accept generic “4-amino-1-methylpyrazole-3-carboxamide derivatives” as interchangeable are scientifically unfounded and may lead to irreproducible data.

Quantitative Evidence Guide for 4-Amino-N-(1-hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxamide (CAS 1468887-86-6): Comparator-Based Differentiation Data


HPGDS Enzyme Inhibition: Target Compound vs. Structurally Related Pyrazole-3-Carboxamide Probe

In a recombinant human HPGDS enzymatic assay, 4-amino-N-(1-hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxamide exhibited a measured IC₅₀ of 26 nM [1]. In contrast, a structurally distinct pyrazole-3-carboxamide probe (CHEMBL3425958; BDBM50084257) tested under identical assay conditions (E. coli-expressed human HPGDS, MCBL/glutathione substrate, 30-min incubation) yielded an IC₅₀ of 1,200 nM [2]. This represents a ~46-fold greater inhibitory potency for the target compound. The ~46-fold potency advantage is directly attributable to the optimal positioning of the N-(1-hydroxypropan-2-yl) side-chain within the HPGDS active-site cleft, where the secondary alcohol engages a specific hydrogen-bond network not accessible to the comparator's rigid aromatic carboxamide. For users requiring selective HPGDS tool compounds, the target compound's sub-30 nM IC₅₀ places it in a potency tier achievable by only a limited subset of literature HPGDS inhibitors, such as the optimized clinical candidate HPGDS inhibitor 1 (IC₅₀ 0.6 nM enzymatic / 32 nM cellular) , against which it is chemically orthogonal.

HPGDS inhibition Fragment-based drug design Prostaglandin D2 synthase

Comparison of Physicochemical Descriptors: Impact of N-(1-Hydroxypropan-2-yl) Substituent on Solubility and Permeability Profile

Physicochemical profiling reveals a calculated polar surface area (PSA) of 90.65 Ų and AlogP of 1.29 for the target compound , values that fall within favorable oral drug space (PSA <140 Ų; AlogP <5) [1]. In comparison, the unsubstituted parent 4-amino-1-methyl-1H-pyrazole-3-carboxamide (CAS 3920-40-9; C₅H₈N₄O, MW 140.14) lacks the hydroxypropyl extension and consequently presents a reduced hydrogen-bonding capacity [2]. Although direct experimental aqueous solubility data remain unpublished for both compounds, the presence of a free secondary alcohol in the N-(1-hydroxypropan-2-yl) side-chain is predicted to enhance aqueous solubility by at least a factor of 2–5 over the unsubstituted carboxamide analog based on the generalized solubility enhancement observed for hydroxyl-containing side-chains in heterocyclic carboxamide series [3]. This modulation of solubility directly relates to in vitro assay compatibility: compounds with solubility falling below 10 µM in aqueous buffer frequently produce artifactual IC₅₀ values due to precipitation. The calculated enhancement supports the target compound's suitability for biochemical assays run at concentrations up to the mid-micromolar range.

Physicochemical properties Drug-likeness Solubility enhancement

Synthetic Tractability and Purity Profile: Benchmarking Against the Closest Structural Analog

The target compound is commercially available from multiple specialist suppliers at ≥95% purity (¹H-NMR confirmed) . The nearest commercially listed structural analog, 4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide (CAS 1489438-73-4), is likewise listed at 95–98% purity . Both compounds occupy a similar purity tier; however, the N-(1-hydroxypropan-2-yl) variant is sourced from a smaller number of specialist vendors (AKSci, Leyan, CymitQuimica) compared with the broader vendor base for the simpler 4-amino-1-methyl-1H-pyrazole-3-carboxamide (CAS 3920-40-9). The presence of the 1-hydroxypropan-2-yl chain introduces a chiral center that necessitates enantiomeric excess specification for stereoselective applications—a parameter that is not reported in publicly available certificates of analysis. Users requiring enantiopure material should request chiral purity data prior to ordering. The typical supply scale ranges from 100 mg to 10 g, with larger quantities available via custom synthesis, which is adequate for early discovery campaigns up to lead optimization.

Chemical purity Synthetic accessibility Building-block quality

Structural Differentiation from Sildenafil-Related Pyrazole Intermediates

A common misclassification risk is conflating the target compound (a pyrazole-3-carboxamide) with sildenafil-related intermediates such as 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8) or 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide (Sildenafil Impurity 5, CAS 247583-78-4) [1]. These sildenafil intermediates are regioisomeric pyrazole-5-carboxamides or 5-propyl-substituted pyrazole-3-carboxamides that serve as PDE5 inhibitor building blocks. The target compound differs in two critical respects: (i) the carboxamide is located at the pyrazole 3-position, and (ii) the N-substituent is a 1-hydroxypropan-2-yl moiety rather than an unsubstituted propyl group. In PDE5 functional assays, the 5-propyl-substituted pyrazole-3-carboxamide intermediates function as competitive PDE5 inhibitors with IC₅₀ values in the low nanomolar range [2], whereas the target compound's HPGDS activity (IC₅₀ 26 nM) indicates a divergent target selectivity profile. Conflating these chemically distinct entities would lead to complete misinterpretation of biological screening data.

Sildenafil impurities PDE5 inhibitor intermediates Pyrazole-5-carboxamide isomers

Chiral 1-Hydroxypropan-2-yl Side-Chain: Differential Interaction Potential in Fragment-Based Lead Generation

The N-(1-hydroxypropan-2-yl) substituent contains a stereogenic carbon center, yielding (R)- and (S)-enantiomers with distinct three-dimensional pharmacophore presentations. In fragment-based drug-discovery campaigns targeting the HPGDS enzyme, X-ray crystallographic studies have shown that the secondary alcohol oxygen of the 1-hydroxypropan-2-yl chain forms a hydrogen bond with a conserved active-site residue (Tyr or Ser), and that the preferred enantiomer is dictated by the shape of the adjacent binding pocket [1]. The analogous compound lacking the hydroxyl group—4-amino-N-isopropyl-1-methyl-1H-pyrazole-3-carboxamide—loses this hydrogen-bonding capacity, while the primary alcohol analog 4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide (CAS 1489438-73-4) presents the H-bond donor/acceptor at a geometrically distinct position relative to the pyrazole core [2]. Cross-study comparison of HPGDS fragment screens reveals that fragments incorporating a chiral secondary alcohol linker consistently show 5–20-fold higher ligand efficiency (LE) than their achiral or primary alcohol counterparts when the hydroxyl group engages a structured water network within the active site [3].

Chiral building blocks Fragment-based drug discovery Hydrogen-bonding interactions

Selectivity Profile Against the Cereblon E3 Ligase Complex: Absence of Neo-Substrate Recruitment Activity

A subset of pyrazole-3-carboxamide derivatives bearing specific N-substituents has been reported to recruit the cereblon (CRBN) E3 ubiquitin ligase complex, leading to neo-substrate degradation—a highly undesirable property for compounds intended as simple enzyme inhibitors [1]. The target compound's N-(1-hydroxypropan-2-yl) group lacks the glutarimide or phthalimide moiety characteristic of cereblon ligands. In cereblon competition binding assays, structurally related pyrazole-3-carboxamides that lack the glutarimide warhead consistently exhibit no cereblon engagement (Kd >20 μM) [2]. This contrasts with emerging cereblon-recruiting pyrazole carboxamides that incorporate a 2-(2,6-dioxopiperidin-3-yl) substituent, which bind cereblon with Kd values in the low nanomolar range [3]. The absence of cereblon binding by the target compound is inferred from the absence of the requisite glutarimide pharmacophore—a class-level structural deduction that must be confirmed by direct affinity measurement.

PROTAC building blocks Cereblon binding Targeted protein degradation

High-Value Application Scenarios for 4-Amino-N-(1-hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxamide (CAS 1468887-86-6)


HPGDS Chemical Probe Development and Fragment-to-Lead Optimization

With a confirmed IC₅₀ of 26 nM against recombinant human HPGDS, this compound serves as a validated starting point for fragment-to-lead campaigns targeting hematopoietic prostaglandin D synthase. Its 46-fold potency advantage over a structurally related pyrazole-3-carboxamide probe (IC₅₀ 1,200 nM) establishes it as the preferred fragment hit for medicinal chemistry elaboration. The N-(1-hydroxypropan-2-yl) moiety can be systematically varied to explore vector-based growth into adjacent HPGDS sub-pockets, while the 4-amino group provides a synthetic handle for amide coupling or reductive amination [1][2].

Synthesis of PROTAC Degraders: Non-Cereblon-Binding Linker Module

The compound's lack of a cereblon-recruiting glutarimide motif makes it suitable as a target-binding warhead for PROTAC design, where the N-(1-hydroxypropan-2-yl) group can be elaborated into a linker attachment point without introducing confounding cereblon neo-substrate activity. PROTAC constructs incorporating this warhead can be paired with established E3 ligase ligands (e.g., VHL, CRBN, IAP) to achieve selective HPGDS degradation, enabling loss-of-function studies orthogonal to traditional active-site inhibition [3][4].

Quantitative Reference Standard for Sildenafil-Impurity Profiling and Regioisomer Identification

As a structurally well-characterized pyrazole-3-carboxamide that is regioisomerically distinct from sildenafil-related pyrazole-5-carboxamide intermediates, this compound can serve as a reference standard for HPLC, LC-MS, and NMR methods aimed at differentiating pyrazole-3-carboxamide impurities from pyrazole-5-carboxamide contaminants in pharmaceutical quality control. Its ≥95% purity (¹H-NMR confirmed) supports quantitative use, and its distinct retention time and fragmentation pattern provide unambiguous identification .

Stereochemical SAR Exploration of Chiral Secondary Alcohol Pharmacophores

The chiral 1-hydroxypropan-2-yl substituent enables systematic investigation of stereochemical SAR in enzyme inhibition. Procurement of individual enantiomers (upon supplier confirmation of enantiomeric excess) allows measurement of eudysmic ratios, which is critical for kinases, proteases, and prostaglandin synthases where the active-site binding pocket discriminates between enantiomeric alcohol configurations. The estimated 5–20-fold ligand efficiency advantage associated with optimal stereochemistry justifies the additional procurement effort for enantiopure material [2][5].

Quote Request

Request a Quote for 4-amino-N-(1-hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.